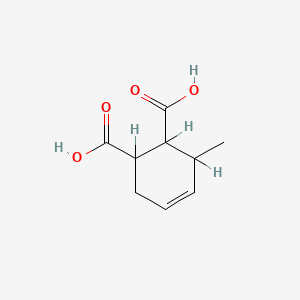

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

描述

Nomenclature and Synonyms

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid possesses an extensive nomenclature system that reflects both its systematic chemical naming conventions and various historical or commercial designations. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. Alternative systematic names include 4-Cyclohexene-1,2-dicarboxylic acid, 3-methyl-, which represents an alternative systematic approach to naming this complex cyclic structure.

The compound is also known by several synonyms that reflect different naming traditions and historical usage patterns. Among the most commonly encountered synonyms are cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid, which specifically indicates the stereochemical configuration of the carboxylic acid groups. The designation 3-Methyl-1,2,3,6-tetrahydrophthalic acid provides an alternative perspective on the compound's structure by relating it to the tetrahydrophthalic acid family. Additional synonyms include 1-Methyl-5-cyclohexene-2,3-dicarboxylic acid, which represents a different numbering system for the same molecular structure.

Commercial and database-specific identifiers further expand the nomenclature landscape for this compound. These include various catalog numbers and proprietary names used by chemical suppliers and research institutions. The compound has been referenced in patent literature and scientific publications under multiple designation systems, reflecting its significance in various research applications and potential commercial uses.

Chemical Identifiers

The chemical identification of this compound relies on a comprehensive set of standardized identifiers that ensure unambiguous recognition across different chemical databases and regulatory systems. The Chemical Abstracts Service Registry Number for this compound is 40469-16-7, which serves as the primary unique identifier in chemical literature and commercial databases. This registry number has been consistently assigned across multiple authoritative sources and represents the most reliable method for unambiguous identification of this specific molecular structure.

Table 1: Primary Chemical Identifiers for this compound

The International Chemical Identifier system provides additional standardized representations of the molecular structure. The International Chemical Identifier string for this compound is InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13), which encodes the complete connectivity and hydrogen atom distribution within the molecule. The corresponding International Chemical Identifier Key, ZPRXNOLDOXHXIQ-UHFFFAOYSA-N, provides a shortened hash representation that facilitates database searches while maintaining structural specificity.

Simplified Molecular Input Line Entry System representations offer alternative structural encoding methods. The canonical Simplified Molecular Input Line Entry System string CC1C=CCC(C1C(=O)O)C(=O)O captures the essential connectivity pattern and stereochemical features of the molecule in a compact text format. These standardized identifiers collectively ensure that the compound can be accurately identified and retrieved from chemical databases regardless of nomenclature variations or regional naming conventions.

Molecular Formula and Composition

The molecular composition of this compound is defined by the molecular formula Carbon9Hydrogen12Oxygen4, which indicates the presence of nine carbon atoms, twelve hydrogen atoms, and four oxygen atoms within the molecular structure. This composition yields a molecular weight of 184.19 grams per mole, as calculated from the atomic weights of the constituent elements. The exact mass of the compound, determined through high-resolution mass spectrometry, is 184.07355886 Daltons, which provides precise identification capabilities for analytical applications.

Table 2: Molecular Composition and Mass Properties

The elemental composition analysis reveals specific atomic percentages within the molecular structure. Carbon atoms constitute approximately 58.69% of the total molecular weight, reflecting the predominantly organic nature of the compound and the presence of the cyclohexene ring system along with the carboxylic acid functional groups. Hydrogen atoms contribute approximately 6.57% of the molecular weight, indicating a relatively low hydrogen-to-carbon ratio consistent with the presence of multiple double bond equivalents including the cyclohexene double bond and the carbonyl groups within the carboxylic acid moieties. Oxygen atoms account for approximately 34.74% of the molecular weight, primarily through the four oxygen atoms present in the two carboxylic acid functional groups.

The degree of unsaturation for this compound can be calculated as three, indicating the presence of three double bond equivalents within the molecular structure. These double bond equivalents are accounted for by the single carbon-carbon double bond in the cyclohexene ring and the two carbonyl double bonds present in the carboxylic acid groups. This unsaturation pattern is consistent with the observed molecular formula and provides important structural constraints for conformational analysis and reactivity predictions.

属性

IUPAC Name |

3-methylcyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRXNOLDOXHXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960848 | |

| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40469-16-7 | |

| Record name | 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Advantages:

- High specificity for the target compound.

- Relatively straightforward process.

Limitations:

- Requires careful control of reaction conditions to avoid side reactions.

- Use of strong acids necessitates safety precautions.

Cyclopentadiene Process

Another synthesis route uses cyclopentadiene derivatives as precursors. This method involves:

- Reactants :

- Cyclopentadiene or its derivatives.

- A methylating agent to introduce the methyl group at the desired position.

- Reaction Conditions :

- High-temperature conditions are often required for cyclization and subsequent functionalization.

- A catalyst may be employed to enhance reaction efficiency.

- Mechanism :

- Cyclopentadiene undergoes Diels-Alder reactions to form a cyclic intermediate.

- Functionalization and oxidation steps yield this compound.

Advantages:

- Suitable for large-scale production.

- Utilizes readily available precursors.

Limitations:

- High energy input due to elevated temperatures.

- Multiple reaction steps increase complexity.

Pyrolysis and Vapor Phase Reactions

This method involves the pyrolysis and vapor-phase reactions of hydrocarbons to produce 3-methylcyclohexane , which is then oxidized to form the target compound.

- Reactants :

- Hydrocarbon feedstock (e.g., alkanes or alkenes).

- Reaction Conditions :

- Pyrolysis at high temperatures (400–600°C).

- Oxidation in the vapor phase using oxygen or air as an oxidant.

- Mechanism :

- Pyrolysis produces 3-methylcyclohexane as a major product.

- Subsequent oxidation introduces carboxyl groups at the desired positions.

Advantages:

- Efficient for industrial-scale synthesis.

- Utilizes inexpensive raw materials.

Limitations:

- Requires specialized equipment for high-temperature reactions.

- Risk of forming unwanted by-products.

Comparative Analysis of Methods

| Method | Reactants | Key Conditions | Pros | Cons |

|---|---|---|---|---|

| Esterification | 3-Methylcyclohexanol, oxalic acid | Acid catalyst, moderate heat | Simple procedure, high specificity | Requires strong acids |

| Cyclopentadiene Process | Cyclopentadiene derivatives | High temperature, catalyst | Large-scale suitability | Complex multi-step process |

| Pyrolysis & Vapor Phase | Hydrocarbons | High temperature | Cost-effective raw materials | Specialized equipment required |

Notes and Observations

- The choice of preparation method depends on factors such as scale, cost, and available resources.

- Safety considerations are critical, especially when handling strong acids or operating at high temperatures.

- Further optimization studies may focus on improving yield and reducing environmental impact.

化学反应分析

Anhydride Formation

The dicarboxylic acid undergoes dehydration to form 3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride (MTHPA34) under thermal or acidic conditions. This reaction is critical for industrial applications (e.g., epoxy resins) .

Key Data :

-

The anhydride is characterized by melting points (92–95°C for analogues) and IR spectroscopy (C=O stretch at ~1,770 cm⁻¹) .

-

Immunogenicity studies confirm its reactivity with proteins, forming hapten-carrier conjugates .

Esterification Reactions

The carboxylic acid groups react with alcohols to form esters. For example:

-

Dimethyl ester : Synthesized using methanol and catalytic H₂SO₄, yielding 4-ethyl-5-(4-methoxyphenyl)-3-methylcyclohex-4-ene-1,2-dicarboxylic acid dimethyl ester (CAS: 16143-44-5) .

Table 2: Esterification Conditions

| Reagent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | ~60% | |

| Ethylene glycol | H₂SO₄ | 80°C | Moderate |

Addition Reactions at the Double Bond

The cyclohexene ring undergoes electrophilic addition due to its conjugated double bond:

-

Bromination : Reacts with Br₂ in CH₂Cl₂, forming a trans-dibromo adduct (confirmed by loss of orange coloration) .

-

Baeyer Test : Oxidation with KMnO₄ yields a cis-diol, indicated by a color change from purple to brown .

Mechanistic Insight :

The methyl group introduces steric effects, slowing reaction rates compared to non-methylated analogues .

Salt Formation

The dicarboxylic acid forms water-soluble salts with bases (e.g., NaOH):

These salts are used in polymer synthesis and coordination chemistry .

Thermal Decomposition

At temperatures >200°C, the acid undergoes decarboxylation , releasing CO₂ and forming methylcyclohexene derivatives. This is confirmed by TGA-DSC studies on related compounds .

Research Challenges and Gaps

-

Limited data on catalytic hydrogenation of the double bond.

-

Quantitative kinetic studies for addition reactions are sparse.

科学研究应用

Chemical Synthesis Applications

Synthetic Intermediate

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is primarily utilized as a synthetic intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block in organic synthesis. For instance, it can be oxidized to yield corresponding ketones or carboxylic acids, or reduced to produce alcohols.

Reactions and Mechanisms

The compound participates in several types of reactions:

- Oxidation : Common oxidizing agents like potassium permanganate can convert the compound into more functionalized derivatives.

- Reduction : Using reducing agents such as lithium aluminum hydride allows for the transformation of carboxylic acid groups into alcohols.

- Substitution : The compound can engage in substitution reactions under acidic or basic conditions, leading to new functional group formations .

Biological Research Applications

Enzyme Interactions

In biological studies, this compound has been investigated for its interactions with enzymes and metabolic pathways. Its carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, influencing their activity. This property is particularly valuable in enzyme kinetics studies where understanding substrate-enzyme interactions is crucial.

Metabolic Pathways

Research has shown that this compound can serve as a model substrate for studying metabolic pathways involving dicarboxylic acids. Its structural features allow researchers to explore how modifications to the molecule affect metabolic rates and enzyme specificity.

Industrial Applications

Polymer Synthesis

The compound is also relevant in industrial applications, particularly in the synthesis of polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as flexibility and thermal stability. This makes it useful in producing specialty plastics and elastomers .

Case Studies

-

Stereoselective Synthesis

A study demonstrated the alkylation of benzene using this compound in the presence of aluminum chloride. The reaction yielded both syn and anti products with varying stereoselectivity based on reaction conditions. This highlights the compound's utility in fine-tuning reaction outcomes through structural modifications . -

Biological Activity Assessment

Research evaluating the biological activity of derivatives of this compound found that certain modifications enhanced enzyme inhibition properties. These findings suggest potential pharmacological applications for derivatives in drug development aimed at specific metabolic pathways .

作用机制

The mechanism of action for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the cyclohexene ring structure allows for various conformational changes that can affect its reactivity and binding properties.

相似化合物的比较

Cyclohexane-1,2-dicarboxylic Acid (CHDA)

- Structure : Fully saturated cyclohexane ring with carboxyl groups at positions 1 and 2.

- Applications : Used as a metabolite in studies on plasticizer replacements (e.g., DINCH, Hexamoll®). Unlike 3-methylcyclohex-4-ene derivatives, CHDA lacks ring unsaturation and methyl substituents, reducing steric hindrance and altering metabolic pathways .

4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

- Structure : Methyl group at position 4 instead of 3, altering ring strain and steric interactions.

- The positional isomerism impacts reactivity in Diels-Alder reactions compared to the 3-methyl derivative .

Cyclohexane-1,4-dicarboxylic Acid

- Structure : Carboxyl groups at positions 1 and 4 on a saturated ring.

- Applications : Intermediate in pharmaceutical synthesis (e.g., compound 15 in Scheme 2 of ). The distal carboxyl placement reduces intramolecular hydrogen bonding, affecting solubility and polymer backbone rigidity compared to 1,2-dicarboxylates .

Ester Derivatives

Dipentyl 3-Methylcyclohex-4-ene-1,2-dicarboxylate

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

- Structure : Ethyl esters with trans-configuration at the cyclohexene double bond.

- Applications : Demonstrates how stereochemistry (cis vs. trans) influences polymer crystallinity and thermal properties. The trans isomer (CAS 5048-50-0) exhibits lower solubility in polar solvents compared to cis-anhydride forms .

Functional and Stereochemical Variants

3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic Acid

Bicyclo[2.2.1]hept-2-en-5,6-dicarboxylic Acid

- Structure: Norbornene-based dicarboxylic acid with fused rings.

- Applications : Forms rigid polymers due to fused bicyclic structure, contrasting with the flexible backbone of 3-methylcyclohex-4-ene derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Cyclohexene Dicarboxylates

生物活性

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (C9H12O4) is a dicarboxylic acid that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C9H12O4

- Molecular Weight: 184.19 g/mol

- CAS Number: 40469-16-7

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with enzymes and cellular pathways. The compound's carboxylic acid groups allow it to participate in various biochemical reactions.

Key Biological Activities:

- Enzyme Inhibition:

- Antioxidant Properties:

- Cellular Interactions:

Synthesis Methods

This compound can be synthesized through various chemical methods. One common approach involves the oxidation of cyclohexene derivatives or the Diels-Alder reaction followed by hydrolysis.

Synthesis Overview:

| Method | Description |

|---|---|

| Diels-Alder Reaction | Involves the reaction of cyclopentadiene with maleic anhydride to form an intermediate that is hydrolyzed to yield the acid. |

| Oxidation | Oxidation of cyclohexene using potassium permanganate or chromium trioxide can yield the dicarboxylic acid. |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on COX enzymes. Results indicated significant inhibition at concentrations above 100 µM, suggesting potential therapeutic applications in managing inflammation-related disorders .

Case Study 2: Antioxidant Activity

In a laboratory setting, the antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated that at a concentration of 200 µg/mL, the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid .

Applications

The biological activities of this compound suggest its potential applications in:

- Pharmaceuticals: As a lead compound for developing anti-inflammatory drugs.

- Nutraceuticals: Due to its antioxidant properties.

- Chemical Synthesis: As an intermediate in organic synthesis for producing more complex molecules.

常见问题

Q. What are the common synthetic routes for preparing 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid and its ester derivatives?

The compound and its derivatives are synthesized via esterification or anhydride-based reactions. For example, diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate (CAS 62174-62-3) is prepared by reacting 3-phenylprop-2-en-1-ol with cycloaliphatic acid anhydrides (e.g., 4-cyclohexene-1,2-dicarboxylic anhydride) in solvent-free, acid-catalyzed conditions . Optimizing stoichiometric ratios and catalyst selection (e.g., butylstannoic acid) improves yields.

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound derivatives?

Key structural features include:

- NMR : Distinct signals for the methyl group (δ ~1.3–1.5 ppm) and conjugated double bond (δ 5.5–6.2 ppm). The stereochemistry of substituents (e.g., cis/trans) can be inferred via coupling constants in -NMR .

- IR : Carboxylic acid or ester carbonyl stretches (1700–1750 cm) and C=C bonds (~1640 cm). Computational tools (e.g., InChIKey: SYQJTALBNDHLCN-UHFFFAOYSA-N) aid in validating spectral assignments .

Advanced Research Questions

Q. What challenges arise in determining the regiochemistry of substituents in cyclohexene dicarboxylates, and how can computational methods resolve these?

Regiochemical ambiguity arises in derivatives like 3-methyl vs. 4-methyl isomers. Techniques include:

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.

- DFT calculations : Predict -NMR chemical shifts and compare with experimental data to distinguish isomers . For example, cis-4-cyclohexene-1,2-dicarboxylic acid (CAS 2305-26-2) has a predicted density of 1.369 g/cm, which aligns with stereospecific packing in crystals .

Q. What are the thermal degradation pathways of this compound esters under pyrolysis conditions?

Pyrolysis studies on cyclo-aromatic diesters reveal:

- Decarboxylation : Loss of CO at >300°C, forming methylcyclohexene intermediates.

- Retro-Diels-Alder reactions : Cleavage of the cyclohexene ring into dienes and anhydrides . Kinetic parameters (e.g., activation energy) can be determined via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q. How can reaction conditions be optimized for epoxidation of 3-Methylcyclohex-4-ene-1,2-dicarboxylate esters?

Epoxidation of the double bond (e.g., to form bis(2,3-epoxypropyl) esters) requires:

- Controlled oxidation : Use peracids (e.g., mCPBA) in non-polar solvents to minimize side reactions.

- Temperature modulation : Maintain 0–5°C to prevent epoxy ring opening. The epoxy derivatives exhibit improved thermal stability (flash point: 184.2°C) and are used in epoxy resins .

Methodological and Data Analysis Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, boiling points) of cyclohexene dicarboxylates?

Discrepancies often stem from measurement techniques or isomer impurities. Strategies include:

- Standardized assays : Use HPLC with chiral columns to isolate isomers (e.g., cis vs. trans).

- Computational validation : Compare experimental logP values (e.g., 0.45 for epoxy esters ) with predicted XLogP3 (e.g., 2.2 for diethyl esters ). For example, 4-methylcyclohex-4-ene-1,2-dicarboxylic acid has a reported boiling point of 392.8°C , while cis-4-cyclohexene-1,2-dicarboxylic acid boils at 413.6°C , highlighting structural impacts on volatility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。